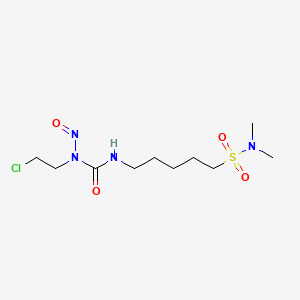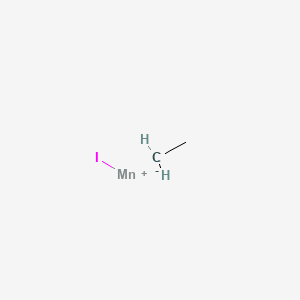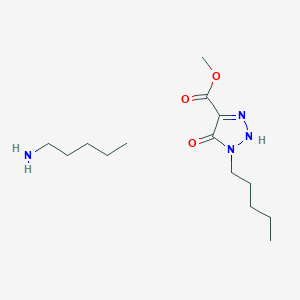![molecular formula C24H18N2O2S B14358106 N-(5-Hydroxy-12H-benzo[a]phenothiazin-6-yl)-N-phenylacetamide CAS No. 91757-14-1](/img/structure/B14358106.png)
N-(5-Hydroxy-12H-benzo[a]phenothiazin-6-yl)-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-Hydroxy-12H-benzo[a]phenothiazin-6-yl)-N-phenylacetamide is a complex organic compound that belongs to the class of phenothiazines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Hydroxy-12H-benzo[a]phenothiazin-6-yl)-N-phenylacetamide typically involves multi-step reactions. . The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to enhance efficiency and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
N-(5-Hydroxy-12H-benzo[a]phenothiazin-6-yl)-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted phenothiazine compounds .
Aplicaciones Científicas De Investigación
N-(5-Hydroxy-12H-benzo[a]phenothiazin-6-yl)-N-phenylacetamide has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential antimicrobial and antitumor activities.
Medicine: It has shown promise as an anti-tubercular agent and is being investigated for its potential use in treating various psychiatric disorders.
Industry: The compound is used in the development of dyes and pigments due to its stable chemical structure
Mecanismo De Acción
The mechanism of action of N-(5-Hydroxy-12H-benzo[a]phenothiazin-6-yl)-N-phenylacetamide involves its interaction with specific molecular targets and pathways. It is known to interact with the androgen receptor and other cellular targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to exert its effects through modulation of cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Phenothiazine: A parent compound with similar structural features but different biological activities.
Clofazimine: A phenazine derivative with potent anti-tubercular activity.
Pyocyanin: A natural phenazine with antimicrobial properties
Uniqueness
N-(5-Hydroxy-12H-benzo[a]phenothiazin-6-yl)-N-phenylacetamide is unique due to its specific structural modifications, which confer distinct biological activities and potential therapeutic applications. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in both research and industrial applications .
Propiedades
Número CAS |
91757-14-1 |
|---|---|
Fórmula molecular |
C24H18N2O2S |
Peso molecular |
398.5 g/mol |
Nombre IUPAC |
N-(5-hydroxy-12H-benzo[a]phenothiazin-6-yl)-N-phenylacetamide |
InChI |
InChI=1S/C24H18N2O2S/c1-15(27)26(16-9-3-2-4-10-16)22-23(28)18-12-6-5-11-17(18)21-24(22)29-20-14-8-7-13-19(20)25-21/h2-14,25,28H,1H3 |
Clave InChI |
IWNUPYFNEURKIX-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N(C1=CC=CC=C1)C2=C(C3=CC=CC=C3C4=C2SC5=CC=CC=C5N4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(3-Chlorophenyl)-4-[(dimethylsulfamoyl)amino]benzamide](/img/structure/B14358027.png)

![Cyclohexylmethyl cyano[(cyanomethoxy)imino]acetate](/img/structure/B14358044.png)



![Methyl 5-[(2-phenylhydrazinylidene)methyl]-2-propoxybenzoate](/img/structure/B14358063.png)

![4-{2-[4-(4-Cyanophenoxy)phenyl]-2-oxoethyl}-3-nitrobenzonitrile](/img/structure/B14358076.png)



